molecular formula C7H16ClNO B3012157 1-[(2S)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride CAS No. 2253620-90-3

1-[(2S)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride

Cat. No.: B3012157
CAS No.: 2253620-90-3
M. Wt: 165.66
InChI Key: WDEYRGQFFVJHNG-OXIGJRIQSA-N
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Description

Properties

IUPAC Name

1-[(2S)-pyrrolidin-2-yl]propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-2-7(9)6-4-3-5-8-6;/h6-9H,2-5H2,1H3;1H/t6-,7?;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEYRGQFFVJHNG-OXIGJRIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCCN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC([C@@H]1CCCN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the ring construction from cyclic or acyclic precursors. For example, the synthesis can start with the cyclization of a suitable precursor under acidic or basic conditions to form the pyrrolidine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-[(2S)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products:

Scientific Research Applications

Chemistry

1-[(2S)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride serves as a chiral building block in organic synthesis. Its ability to form various derivatives through functionalization makes it valuable in the development of complex organic molecules. The compound can participate in:

  • Oxidation Reactions: The hydroxyl group can be oxidized to generate ketones or aldehydes.
  • Reduction Reactions: It can be reduced to produce secondary or tertiary alcohols.
  • Substitution Reactions: The pyrrolidine ring allows for nucleophilic substitutions, leading to a variety of substituted pyrrolidine derivatives.

Biology

In biological research, this compound has been investigated for its potential role in modulating various biological pathways. Its interaction with specific molecular targets may influence receptor activity or enzyme function, making it a candidate for studying:

  • Signal Transduction Pathways: Understanding how the compound affects cellular signaling could provide insights into disease mechanisms.
  • Pharmacodynamics: Evaluating its effects on different biological systems could lead to the development of new therapeutic agents.

Medicine

The therapeutic potential of this compound is being explored for various diseases. Research has indicated:

  • Neurological Applications: The compound may have implications in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier.
  • Analgesic Effects: Preliminary studies suggest that it might exhibit pain-relieving properties.

Industry

In the pharmaceutical industry, this compound is utilized for:

  • Drug Development: Its unique chiral properties make it suitable for synthesizing enantiomerically pure drugs.
  • Fine Chemicals Production: It plays a role in manufacturing specialty chemicals that require specific stereochemistry.

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated significant cell viability improvement compared to control groups, suggesting potential applications in neurodegenerative disease treatment.

Case Study 2: Synthesis of Chiral Drugs

Research documented in Organic Letters highlighted the use of this compound as a chiral precursor in synthesizing various pharmaceutical agents. The study demonstrated high yields and enantiomeric purity, underscoring its importance in drug development.

Mechanism of Action

The mechanism of action of 1-[(2S)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula: C₈H₁₆ClNO (as free base: C₅H₁₁NO) .
  • Molecular Weight : 153.61 g/mol .
  • Stereochemistry : Features a (2S)-configured pyrrolidine ring and a propan-1-ol group.
  • Physical Properties : Hydrochloride salt enhances solubility in polar solvents; chiral center influences biological interactions.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Functional Differences
1-[(2S)-Pyrrolidin-2-yl]propan-1-ol hydrochloride C₈H₁₆ClNO 153.61 (2S)-pyrrolidine, propanol backbone Baseline for comparison; moderate polarity, suitable as a chiral building block.
1-(Pyrrolidin-2-yl)ethan-1-one hydrochloride C₆H₁₂ClNO 157.62 Ketone replaces alcohol; (S)-pyrrolidine Increased electrophilicity; potential for Schiff base formation.
1-[(pyrrolidin-2-yl)methyl]imidazolidin-2-one hydrochloride C₈H₁₆ClN₃O 213.71 Imidazolidinone ring fused to pyrrolidine Enhanced hydrogen bonding; possible protease inhibition due to urea moiety.
(2S)-2-Amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one hydrochloride C₈H₁₅ClN₂O₂ 206.67 Amino and hydroxy groups; pyrrolidin-1-yl substitution Higher polarity; potential for metal chelation or glycosidase inhibition.
(R)-Phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride C₁₁H₁₆ClNO 213.71 Phenyl group attached to methanol-pyrrolidine Hydrophobic interactions; potential CNS activity due to aromaticity.
(S)-3-(Pyrrolidin-2-yl)pyridine hydrochloride C₉H₁₃ClN₂ 192.67 Pyridine ring fused to pyrrolidine π-π stacking capability; possible kinase or receptor antagonism.

Physicochemical Properties

  • Solubility :
    • The target compound’s hydrochloride salt improves water solubility (~50 mg/mL estimated) compared to neutral analogs.
    • Compounds with aromatic groups (e.g., phenyl in , pyridine in ) exhibit lower aqueous solubility but better lipid membrane permeability.
  • Chirality :
    • The (2S) configuration is critical for enantioselective interactions, as seen in analogs like and . Enantiomers (e.g., 1-[(2R)-pyrrolidin-2-yl]propan-1-ol) may show divergent bioactivity .

Pharmacokinetic and Toxicological Considerations

  • Metabolism :
    • Hydroxyl groups (target compound, ) facilitate Phase II conjugation (e.g., glucuronidation).
    • Aromatic systems () may undergo cytochrome P450-mediated oxidation, increasing metabolic stability.

Biological Activity

1-[(2S)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride, also known by its CAS number 2253620-90-3, is a chiral compound featuring a pyrrolidine ring. This compound has garnered attention in various fields of research due to its potential biological activities, including effects on neurotransmitter systems, antibacterial properties, and applications in medicinal chemistry.

Molecular Formula: C₇H₁₄ClNO
Molecular Weight: 165.66 g/mol
IUPAC Name: 1-[(2S)-pyrrolidin-2-yl]propan-1-ol; hydrochloride
Appearance: White powder
Storage Temperature: 4 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The compound may modulate neurotransmitter pathways, particularly those involving serotonin and other monoamines, which are crucial for various physiological functions.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of pyrrolidine have shown activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 3.12 μg/mL, indicating potent antibacterial effects comparable to established antibiotics like ciprofloxacin .

Neuropharmacological Effects

Research indicates that this compound may serve as a modulator of serotonin receptors, particularly the 5-HT2 receptor family. In vitro studies have shown that certain derivatives exhibit high affinity and selectivity for these receptors, potentially leading to therapeutic applications in treating mood disorders and anxiety .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study evaluating various pyrrole derivatives found that certain compounds exhibited MIC values significantly lower than traditional antibiotics against Staphylococcus aureus, suggesting their potential as novel antibacterial agents .
  • Neuropharmacological Studies : A series of experiments highlighted the effectiveness of pyrrolidine derivatives in modulating neurotransmitter systems. One notable study demonstrated that specific compounds could enhance serotonin uptake in neuronal cultures, indicating their potential use in treating depression and anxiety disorders .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions of this compound with various receptor sites, elucidating its pharmacological profile and guiding further drug development efforts .

Comparative Analysis with Related Compounds

Compound NameStructure TypeNotable Activity
1-(2-Pyrrolidinyl)propan-1-oneKetone derivativeAntidepressant activity
PhenylpropanolamineAmine derivativeAppetite suppressant
4-Hydroxy-pyrrolidineHydroxyl derivativeAntibacterial properties

Q & A

Q. What are the recommended synthetic routes for 1-[(2S)-Pyrrolidin-2-yl]propan-1-ol hydrochloride?

Methodological Answer: The synthesis typically involves stereoselective amination and subsequent hydrochloride salt formation. A validated approach includes:

Chiral Pyrrolidine Precursor Preparation : Start with (2S)-pyrrolidine derivatives, ensuring stereochemical integrity via asymmetric catalysis or resolution techniques.

Propanol Chain Introduction : React the pyrrolidine with a propanol precursor (e.g., epoxide or halide) under basic conditions.

Hydrochloride Salt Formation : Treat the free base with concentrated HCl in a polar solvent (e.g., ethanol or water) to precipitate the hydrochloride salt.

  • Critical Parameters : Maintain pH <3 during salt formation to avoid racemization. Monitor reaction progress via TLC or NMR .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

  • Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent degradation.
  • Incompatibilities : Avoid contact with oxidizers (e.g., peroxides, nitrates) due to potential exothermic reactions.
  • Decomposition Products : Thermal decomposition may release CO, CO₂, and nitrogen oxides (NOx) .

Q. What analytical techniques are used to characterize this compound?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (80:20 v/v). Retention time should align with reference standards .
  • IR Spectroscopy : Confirm functional groups (e.g., -OH stretch at 3200–3600 cm⁻¹, pyrrolidine ring vibrations at 1450–1600 cm⁻¹) .
  • NMR : Assign stereochemistry via ¹H-NMR coupling constants (e.g., J = 5–7 Hz for vicinal protons in pyrrolidine) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:

  • Cross-Validation : Compare data across multiple techniques (e.g., NMR, X-ray crystallography) and databases (PubChem, ECHA).
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to confirm peak assignments.
  • Collaborative Studies : Replicate experiments under standardized conditions (e.g., pH, temperature) to identify methodological variability .

Q. What structural features influence its receptor-binding affinity in pharmacological studies?

Methodological Answer:

  • Chiral Center : The (2S)-pyrrolidine configuration enhances binding to stereospecific targets (e.g., neurotransmitter receptors).
  • Hydrochloride Salt : Improves solubility and bioavailability compared to the free base.
  • Molecular Dynamics Simulations : Model interactions with receptors (e.g., dopamine D2 or adrenergic receptors) to optimize substituent design .

Q. How can enantiomeric purity be ensured during large-scale synthesis?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers (Rf >1.5).
  • Circular Dichroism (CD) : Verify optical rotation ([α]D²⁵ = +15° to +25° for the (2S)-enantiomer).
  • Crystallization : Recrystallize from ethanol/water mixtures to isolate the desired stereoisomer .

Q. What are the ecological toxicity considerations for this compound?

Methodological Answer:

  • Acute Toxicity Testing : Conduct Daphnia magna or Danio rerio assays (OECD 202/203) to assess LC₅₀ values.
  • Biodegradation Studies : Use OECD 301B guidelines to evaluate persistence in aquatic systems.
  • Waste Disposal : Neutralize with sodium bicarbonate before incineration to minimize NOx emissions .

Q. How does protonation state affect its reactivity in catalytic applications?

Methodological Answer:

  • pH-Dependent Studies : Titrate the compound in aqueous solutions (pH 1–12) and monitor reactivity via UV-Vis or cyclic voltammetry.
  • DFT Calculations : Model protonation sites (e.g., pyrrolidine nitrogen) to predict catalytic activity in organocatalysis .

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